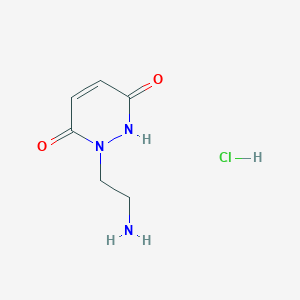

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride

Overview

Description

“1-(2-Aminoethyl)maleimide hydrochloride” is a laboratory chemical used in the synthesis of substances . It’s also known as “1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride” with a molecular formula of C6H8N2O2 • HCl and a molecular weight of 176.6 g/mol .

Synthesis Analysis

The synthesis of similar compounds like “1-(2-Aminoethyl)maleimide hydrochloride” has been reported. For instance, it can be prepared from "tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate" . Another method involves the double reductive amination reaction .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, maleimide chemistry is used in bioconjugation strategies . The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .

Scientific Research Applications

Regenerative Medicine: Hydrogel Delivery Systems

Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogels: In regenerative medicine, hydrogels serve as crucial delivery systems for cells and drugs. A study describes the synthesis of maleimide-modified hyaluronic acid and gelatin hydrogels crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker . These hydrogels exhibit rapid polymerization and a cell-friendly environment, which are beneficial for clinical applications like cell encapsulation and biofabrication .

Dental Pulp Regeneration: Stem Cell Maintenance

Methacrylated Hyaluronic Acid-Based Hydrogels: Another application is in dental pulp regeneration, where methacrylated hyaluronic acid-based hydrogels are used to maintain the stemness of human dental pulp stem cells (DPSCs) . These hydrogels, with tunable properties, support the native spherical morphology and stemness of DPSCs, which is essential for their use in therapeutic applications .

Biocompatibility Testing: Cell Proliferation Assays

Hydrogel Characterization and Biocompatibility: The biocompatibility of hydrogels is assessed through proliferation assays with human dermal fibroblasts and keratinocytes. The study mentioned earlier confirms that the maleimide-modified hydrogels support continuous cell proliferation, indicating their suitability for regenerative applications .

Drug Delivery: Controlled Release Systems

Protein Release and Barrier Function: Hydrogels synthesized from the compound have been tested for their ability to control the release of proteins and act as a barrier against dextran diffusion . This property is crucial for creating drug delivery systems that can provide sustained release of therapeutics over time .

Tissue Engineering: Scaffold Fabrication

3D Hydrogel Scaffolds: The hydrogels’ ability to mimic the extracellular matrix makes them ideal scaffolds for tissue engineering. They provide a three-dimensional structure that facilitates cell attachment, growth, and differentiation, which are vital for tissue regeneration .

Rheological Properties: Material Characterization

Swelling, Degradation, and Rheological Analysis: The rheological properties of hydrogels, such as swelling behavior and degradation rate, are characterized to determine their suitability for various biomedical applications. These properties affect the mechanical stability and longevity of the hydrogels in biological environments .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as dopamine, which is a catecholamine neurotransmitter, have been found to interact with dopamine receptors in the brain . These receptors mediate the action of dopamine, which is important in regulating movement .

Mode of Action

Dopamine, a similar compound, is known to produce positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

Dopamine, a similar compound, is known to be a major transmitter in the extrapyramidal system of the brain . It is derived from tyrosine and is the precursor to norepinephrine and epinephrine .

Result of Action

Similar compounds like n-(2-aminoethyl)maleimide hydrochloride can be used to prepare mmp-2 sensitive nanosystems, and for cancer research .

properties

IUPAC Name |

2-(2-aminoethyl)-1H-pyridazine-3,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-3-4-9-6(11)2-1-5(10)8-9;/h1-2H,3-4,7H2,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOCBUDXPUDEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(NC1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride | |

CAS RN |

1255717-52-2 | |

| Record name | 3,6-Pyridazinedione, 1-(2-aminoethyl)-1,2-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

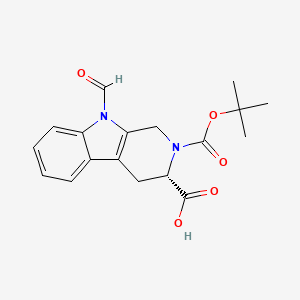

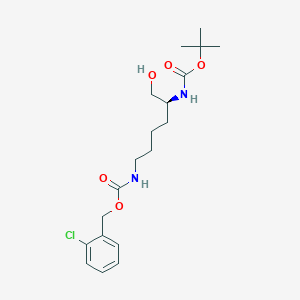

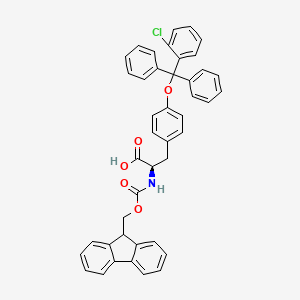

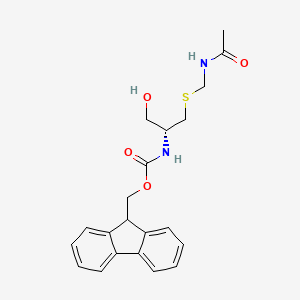

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)